molecular formula C23H23N3O3 B2829060 N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871547-61-4

N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2829060
CAS No.: 871547-61-4
M. Wt: 389.455
InChI Key: DQAZDISOYWVUDP-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a furan ring through an ethyl chain. The presence of the 4-methylphenoxy group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of this compound, also known as NCGC00238730-01, is Interleukin-2-inducible T-cell Kinase (ITK) . ITK plays a crucial role in the immune response, particularly in T-cell signaling.

Mode of Action

NCGC00238730-01 acts as an inactive conformation inhibitor of ITK . This means it binds to ITK in its inactive state, preventing it from adopting an active conformation and thus inhibiting its function.

Pharmacokinetics

The compound’spredicted density is 1.29±0.1 g/cm3 and its predicted pKa is 11.96±0.43 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Preparation Methods

The synthesis of N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the ethyl chain and the furan ring. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Industrially, it is used in the production of various pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be compared with other benzimidazole derivatives, such as N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide. While both compounds share a similar core structure, the presence of different substituents (methyl vs. methoxy) can significantly impact their chemical properties and biological activities. The unique combination of the 4-methylphenoxy group and the furan ring in this compound distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17-8-10-18(11-9-17)28-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-29-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAZDISOYWVUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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